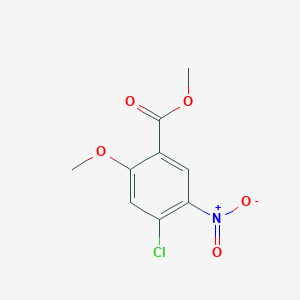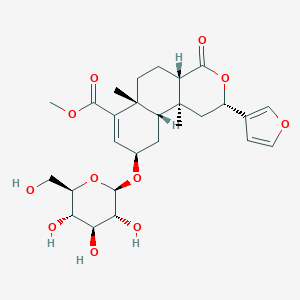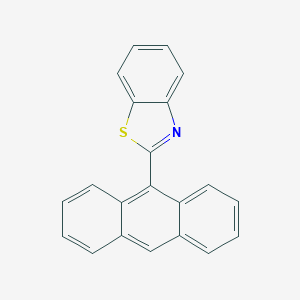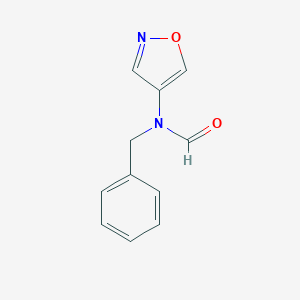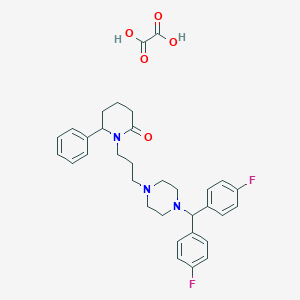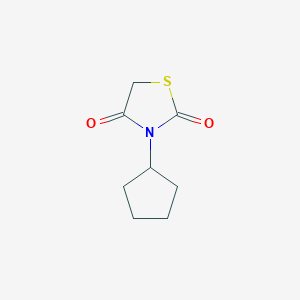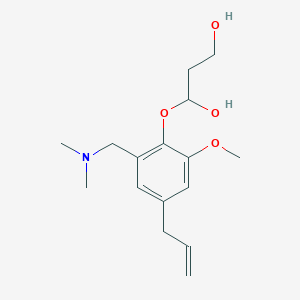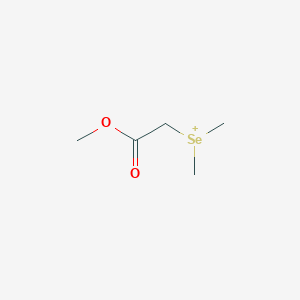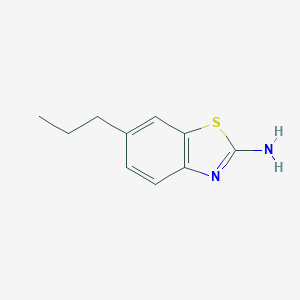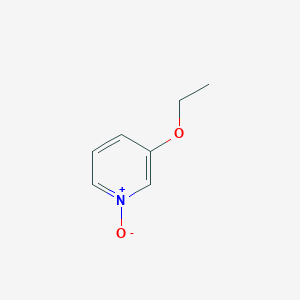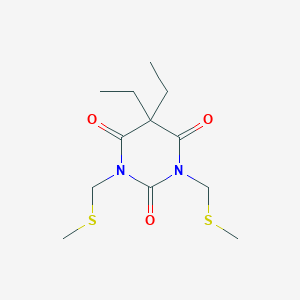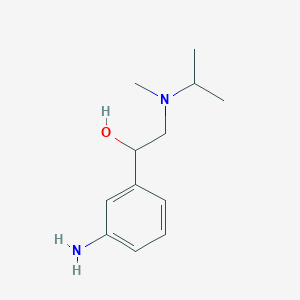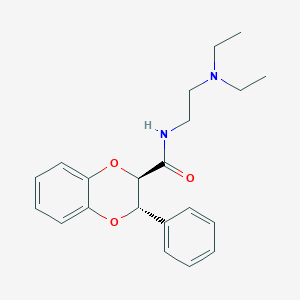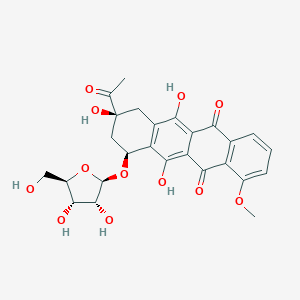
7-O-Ribofuranosyldaunomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Ribofuranosyldaunomycinone is a natural product that belongs to the anthracycline family of antibiotics. It is commonly referred to as RDM-1 and is produced by Streptomyces sp. RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines.
Mechanism Of Action
RDM-1 exerts its cytotoxic activity by intercalating into DNA and inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity.
Biochemical And Physiological Effects
RDM-1 has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity. RDM-1 has also been shown to induce oxidative stress in cancer cells, which results in the production of reactive oxygen species (ROS) and the activation of various signaling pathways.
Advantages And Limitations For Lab Experiments
One of the advantages of RDM-1 is its potent cytotoxic activity against various cancer cell lines. RDM-1 also has a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies. However, RDM-1 has some limitations for lab experiments, such as its low solubility in water, which makes it difficult to administer in vivo. RDM-1 also has some toxic side effects, which limit its clinical use.
Future Directions
There are many future directions for the research and development of RDM-1. One direction is to develop new analogs of RDM-1 with improved solubility and reduced toxicity. Another direction is to investigate the potential of RDM-1 in combination with other chemotherapeutic agents to enhance its cytotoxic activity. Additionally, the development of new drug delivery systems for RDM-1 could improve its efficacy and reduce its toxicity. Finally, further research is needed to fully understand the mechanism of action of RDM-1 and its potential for the treatment of various types of cancer.
Conclusion
In conclusion, RDM-1 is a promising natural product with potent cytotoxic activity against various cancer cell lines. Its unique mechanism of action makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments. The future directions for the research and development of RDM-1 are promising and could lead to the development of new and effective cancer therapies.
Synthesis Methods
RDM-1 is synthesized by the fermentation of Streptomyces sp. The isolation of RDM-1 involves the extraction of the compound from the culture broth followed by purification using various chromatographic techniques. The chemical structure of RDM-1 was determined using various spectroscopic techniques such as UV, IR, and NMR.
Scientific Research Applications
RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which is an important enzyme involved in DNA replication and cell division. RDM-1 has also been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
properties
CAS RN |
105444-04-0 |
|---|---|
Product Name |
7-O-Ribofuranosyldaunomycinone |
Molecular Formula |
C26H26O12 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O12/c1-9(28)26(35)6-11-16(13(7-26)37-25-24(34)21(31)14(8-27)38-25)23(33)18-17(20(11)30)19(29)10-4-3-5-12(36-2)15(10)22(18)32/h3-5,13-14,21,24-25,27,30-31,33-35H,6-8H2,1-2H3/t13-,14+,21+,24+,25+,26-/m0/s1 |
InChI Key |
OJTIHTGLDWDELH-MCDZYTKUSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
synonyms |
7-O-(D-ribofuranosyl)daunomycinone 7-O-RFDNM 7-O-ribofuranosyldaunomycinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



